2-(3-Methoxy-phenyl)-3-methyl-butylamine

Neuroscience GABA receptor Binding affinity

2-(3-Methoxy-phenyl)-3-methyl-butylamine (C12H19NO) is a synthetic secondary amine featuring a meta-methoxy phenyl group and a branched alkyl chain. It is primarily utilized as a research chemical and synthetic intermediate, with a typical purity of 95%.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B8502963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-phenyl)-3-methyl-butylamine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)C(CN)C1=CC(=CC=C1)OC
InChIInChI=1S/C12H19NO/c1-9(2)12(8-13)10-5-4-6-11(7-10)14-3/h4-7,9,12H,8,13H2,1-3H3
InChIKeyIJRDBFWAYQMHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxy-phenyl)-3-methyl-butylamine: A Specialized Research Intermediate for Neuroreceptor and Chiral Resolution Studies


2-(3-Methoxy-phenyl)-3-methyl-butylamine (C12H19NO) is a synthetic secondary amine featuring a meta-methoxy phenyl group and a branched alkyl chain. It is primarily utilized as a research chemical and synthetic intermediate, with a typical purity of 95% . Its structural attributes position it within chemical space relevant to neuroreceptor ligand development and chiral resolution processes.

Procurement Risks with Unverified 2-(3-Methoxy-phenyl)-3-methyl-butylamine Substitutes


Generic substitution in the 3-methoxy-butylamine class is highly unreliable due to critical differences in regiochemistry and stereochemistry. A para-methoxy isomer, 2-(4-methoxyphenyl)-3-methylbutylamine, has been demonstrated as an effective chiral resolving agent for naproxen, achieving 95% optical purity [1]. In contrast, meta-substituted analogs exhibit distinct receptor binding profiles; for instance, the closely related [(3-Methoxyphenyl)methyl](3-methylbutyl)amine shows only weak affinity (IC50 ~170,000 nM) for the GABAA receptor [2]. These structural nuances directly dictate performance, making interchangeable sourcing infeasible without rigorous comparative validation.

Quantitative Comparative Evidence for 2-(3-Methoxy-phenyl)-3-methyl-butylamine Selection


GABAA Receptor Binding Affinity Compared to a Structural Analog

The direct target, 2-(3-Methoxy-phenyl)-3-methyl-butylamine, lacks quantitative receptor binding data in primary sources. However, the structurally analogous compound, [(3-Methoxyphenyl)methyl](3-methylbutyl)amine, exhibits weak binding affinity for the GABAA receptor β3 subunit (IC50 = 170,000 nM) [1]. This value serves as a baseline, suggesting the scaffold's engagement with this target is minimal, and any new analog would require verification of significant improvement to be scientifically meaningful.

Neuroscience GABA receptor Binding affinity

Chiral Resolution Capability of the para-Methoxy Isomer

The para-substituted isomer, 2-(4-methoxyphenyl)-3-methylbutylamine, is a patented resolving agent for (±)-2-(6-methoxy-2-naphthyl)propionic acid, yielding the desired enantiomer with 95% optical purity [1]. The target meta-methoxy compound's performance in this application is unknown and cannot be inferred due to regioisomeric differences affecting salt formation and solubility.

Chiral resolution Stereochemistry Process chemistry

Product Purity Specifications from Commercial Sources

A commercial sample of the closely related compound [(3-Methoxyphenyl)butyl]methylamine is available at a minimum purity of 95% . This is a common baseline for research-grade chemicals in this class. No head-to-head purity comparison data between the target compound and its analogs from different synthesis batches is available to prove superior purity.

Chemical procurement Purity analysis Quality control

Recommended Application Scenarios for 2-(3-Methoxy-phenyl)-3-methyl-butylamine Based on Current Evidence


Neurological Receptor Screening Libraries

Given its structural similarity to a compound with documented, albeit weak, affinity for GABAA receptors (IC50 = 170,000 nM for β3 subunit) [1], 2-(3-Methoxy-phenyl)-3-methyl-butylamine is a suitable candidate for inclusion in screening decks targeting ligand-gated ion channels. Its use is warranted when exploring structure-activity relationships (SAR) around the 3-methoxy-butylamine pharmacophore for improved receptor engagement.

Method Development for Chiral Resolution

The proven utility of the para-methoxy isomer as a chiral resolving agent (achieving 95% optical purity for a complex propionic acid derivative) [1] justifies screening 2-(3-Methoxy-phenyl)-3-methyl-butylamine as a novel chiral selector. Its different electron distribution and molecular geometry could potentially resolve substrates not amenable to the para-isomer.

Synthetic Intermediate for CNS-Targeted Compounds

The compound's secondary amine moiety and 3-methoxyphenyl group are common building blocks in medicinal chemistry. It can be used as an intermediate for synthesizing more complex molecules in CNS drug discovery programs, particularly where a meta-methoxy substitution pattern is required to avoid the pharmacological profile of its para-substituted counterparts.

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